molecular formula C11H8ClFN2O2 B2407944 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1189749-73-2

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2407944
CAS No.: 1189749-73-2
M. Wt: 254.65
InChI Key: FHPUXCOYCHVOGG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative offered for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Pyrazole-based compounds are a subject of significant interest in medicinal chemistry due to their wide spectrum of biological activities . As part of this important class of heterocycles, this chemical serves as a key synthetic intermediate for researchers exploring new pharmacologically active molecules. Its structure is closely related to other pyrazole-4-carboxylic acids that have been utilized in the development of compounds with potential anti-inflammatory, anticancer, and antimicrobial properties . The presence of both chloro and fluoro substituents on the phenyl ring is a common modification in drug discovery to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. In laboratory settings, this compound is typically characterized by techniques such as 1 H NMR, 13 C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. Researchers are advised to handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPUXCOYCHVOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents such as N-chlorosuccinimide (NCS) and Selectfluor®.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

Field Application
Agricultural ChemistryDevelopment of herbicides and fungicides to enhance pest control while minimizing environmental impact.
Pharmaceutical ResearchKey intermediate in synthesizing drugs targeting inflammatory and pain conditions.
Material ScienceExploration for creating advanced materials, including polymers and coatings.
Biochemical StudiesUtilized in enzyme inhibition studies and receptor binding research.
Analytical ChemistryEmployed in analytical methods for detecting and quantifying other compounds.

Agricultural Chemistry

The compound is utilized in developing effective herbicides and fungicides. Its structure allows it to interact with specific biological pathways in pests, providing a targeted approach to pest control which minimizes the ecological footprint of agricultural practices .

Pharmaceutical Research

Research indicates that 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid serves as a crucial building block for synthesizing pharmaceuticals aimed at treating inflammatory diseases, pain management, and potentially cancer therapies . Its efficacy in modulating biological activity makes it a valuable compound in drug discovery.

Material Science

In material science, this compound is being investigated for its properties that can enhance the durability and resistance of materials against environmental factors. Its incorporation into polymers can lead to the development of coatings that offer improved performance in various applications .

Biochemical Studies

The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory effects. It aids researchers in understanding enzyme interactions and receptor binding mechanisms, which are crucial for drug development .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying various substances, contributing to quality control across multiple industries .

Case Study 1: Agricultural Application

Research conducted on the efficacy of herbicides containing this compound demonstrated significant reductions in weed populations with minimal impact on non-target species. Field trials highlighted its potential as a sustainable alternative to traditional herbicides.

Case Study 2: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of anti-inflammatory agents using this compound as an intermediate. The resultant compounds exhibited potent activity against inflammatory pathways, showcasing their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the fluoro substituent, which may affect its chemical properties and biological activities.

    1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid:

    1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the methyl group on the pyrazole ring, which may impact its stability and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid functional group at the 4-position and a 4-chloro-2-fluorophenyl substituent. Its molecular formula is C11H8ClFN2O2C_{11}H_{8}ClFN_{2}O_{2} . The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

This compound has shown promising anticancer activity across various cell lines. Notably, it has been evaluated for its cytotoxic effects against several cancer types, including:

  • MCF7 (breast cancer) : Exhibited growth inhibition with an IC50 value of approximately 3.79 µM.
  • SF-268 (brain cancer) : Displayed an IC50 of 12.50 µM.
  • NCI-H460 (lung cancer) : Showed an IC50 of 42.30 µM .

These results suggest that the compound may be effective in targeting specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

Research indicates that this pyrazole derivative possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this pyrazole have shown up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

The biological activity of this compound is believed to involve the modulation of specific enzymes and receptors within cellular pathways. The compound may exert its effects by:

  • Inhibiting cyclooxygenase (COX) enzymes : It has demonstrated selective inhibition of COX-1 and COX-2, which are critical in the inflammatory response.
  • Targeting kinase pathways : Some studies suggest that this compound may inhibit Aurora-A kinase, which plays a role in cell cycle regulation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring through cyclization.
  • Introduction of chloro and fluoro substituents via halogenation reactions .

Various derivatives have been synthesized to enhance biological activity or target specific pathways more effectively.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid--Lacks fluorine substitution
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid--Lacks chlorine substitution
This compound-Varies by cell lineEnhanced activity due to dual halogenation

The unique combination of substituents in this compound may contribute to its distinct biological properties compared to other pyrazole derivatives.

Q & A

Q. What are the established synthetic routes for 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted β-ketoesters with arylhydrazines. For example:

  • Step 1 : React ethyl 4-(4-chloro-2-fluorophenyl)-3-methyl-2,4-dioxobutanoate with 4-chloro-2-fluorophenylhydrazine in ethanol/toluene under reflux to form the pyrazole ring .
  • Step 2 : Hydrolyze the ester intermediate using aqueous KOH in methanol to yield the carboxylic acid derivative .
    Key variables :
  • Temperature: Cyclization at 120°C (e.g., using POCl₃) improves ring closure efficiency .
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance intermediate stability during hydrolysis .
    Yield optimization : Acidic workup (pH ~1.5) precipitates the product with >85% purity, as shown in analogous syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • IR Spectroscopy : Confirm the carboxylic acid group via O–H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • NMR :
    • ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), pyrazole CH₃ (δ 2.4–2.6 ppm) .
    • ¹³C NMR: Carboxylic acid carbon at δ ~165–170 ppm .
  • Resolution of contradictions : Combine X-ray crystallography (e.g., C–C bond lengths: 1.35–1.48 Å) with DFT calculations (B3LYP/6-31G* basis set) to validate planar pyrazole geometry and hydrogen-bonding patterns .

Q. How is purity assessed, and what are common impurities in the final product?

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to detect residual hydrazine intermediates (<0.5%) or unreacted esters .
  • Melting point : Sharp melting near 180–185°C indicates high crystallinity .
  • Common impurities :
    • Byproduct A : Incomplete hydrolysis of the ethyl ester (retention time ~12.5 min in HPLC) .
    • Byproduct B : Oxidative degradation products under prolonged reflux (mitigated by inert atmosphere) .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., chloro vs. fluoro) influence the compound’s stability and reactivity?

  • Electronic effects : The electron-withdrawing 4-Cl and 2-F substituents increase pyrazole ring stability via resonance and inductive effects, reducing susceptibility to electrophilic attack .
  • Hydrogen bonding : Intramolecular O–H···O bonds (distance ~2.6 Å) enhance crystalline stability, as confirmed by X-ray diffraction .
  • Reactivity : The carboxylic acid group undergoes regioselective amidation (e.g., with CDI/DMAP) at the 4-position, while the pyrazole ring resists electrophilic substitution under mild conditions .

Q. What computational methods predict the compound’s pharmacological interactions, and how do they align with experimental data?

  • DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic sites (e.g., pyrazole N2) for target binding .
  • Molecular docking : Dock the compound into enzyme active sites (e.g., COX-2) using AutoDock Vina. Align with experimental IC₅₀ values from enzymatic assays (e.g., IC₅₀ = 12 μM for COX-2 inhibition in analogs) .
  • Discrepancies : Overestimated binding affinities in silico (ΔG = −9.2 kcal/mol) vs. experimental results (ΔG = −7.5 kcal/mol) may arise from solvent effects omitted in simulations .

Q. How can conflicting data on biological activity be addressed through experimental redesign?

  • Case study : Discrepancies in antimicrobial activity (e.g., MIC = 8 μg/mL vs. 32 μg/mL) may stem from bacterial strain variability.
    • Solution : Standardize testing using CLSI guidelines (e.g., Mueller-Hinton agar, 18–24 hr incubation) and include positive controls (e.g., ciprofloxacin) .
  • Mechanistic studies : Use fluorescence quenching assays to confirm target engagement (e.g., DNA gyrase binding) and rule off-target effects .

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